4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide

Medicinal chemistry Structure-activity relationship Halogenated carboxanilides

4-Chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide (CAS 632299-12-8; molecular formula C₁₇H₁₂ClNO₂; MW 297.74 g/mol) is a chlorinated 1-hydroxynaphthalene-2-carboxanilide derivative. Its structure features a chlorine atom at the 4-position of the naphthalene core, a hydroxyl group at the 1-position, and an unsubstituted N-phenyl carboxamide moiety at the 2-position.

Molecular Formula C17H12ClNO2
Molecular Weight 297.7 g/mol
CAS No. 632299-12-8
Cat. No. B14220985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide
CAS632299-12-8
Molecular FormulaC17H12ClNO2
Molecular Weight297.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O
InChIInChI=1S/C17H12ClNO2/c18-15-10-14(16(20)13-9-5-4-8-12(13)15)17(21)19-11-6-2-1-3-7-11/h1-10,20H,(H,19,21)
InChIKeyUCAFNKUHZDYYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide (CAS 632299-12-8): Chemical Identity and Compound Class for Research Procurement


4-Chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide (CAS 632299-12-8; molecular formula C₁₇H₁₂ClNO₂; MW 297.74 g/mol) is a chlorinated 1-hydroxynaphthalene-2-carboxanilide derivative. Its structure features a chlorine atom at the 4-position of the naphthalene core, a hydroxyl group at the 1-position, and an unsubstituted N-phenyl carboxamide moiety at the 2-position [1]. This compound belongs to a broader class of halogenated hydroxynaphthalene carboxanilides that have been extensively investigated by the Goněc/Jampílek research group at Masaryk University for antibacterial, antimycobacterial, herbicidal (photosynthetic electron transport inhibition), and anticancer activities [2][3]. The compound is catalogued in the SpectraBase spectral database with full InChI, SMILES, and analytical reference data, and appears in the ECHA substance registry [1][4].

Why Chlorine Position on the Naphthalene Core Prevents Generic Substitution of 4-Chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide


The chlorine atom in 4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide resides on the naphthalene ring (position 4) rather than on the anilide phenyl ring — a topological distinction that fundamentally separates this compound from the extensively characterized series of anilide-halogenated 1-hydroxynaphthalene-2-carboxanilides. Structure–activity relationship (SAR) studies have demonstrated that both the position and the type of halogen substituents critically govern lipophilicity, electronic properties, and resultant biological activity, including photosynthetic electron transport (PET) inhibition potency, antimycobacterial efficacy, and antistaphylococcal activity [1][2]. The 2025 Vrablova et al. study explicitly concluded that “the position of chlorine atoms is decisive for significant antistaphylococcal activity” within this chemotype [2]. Consequently, compounds bearing identical halogen counts but differing substitution topology — e.g., N-(4-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide (CAS 50729-12-9) or N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide (Naphthol AS-E, CAS 92-78-4) — cannot be treated as interchangeable surrogates for procurement, screening, or SAR exploration purposes.

Quantitative Differentiation Evidence for 4-Chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide (CAS 632299-12-8) vs. Closest Analogs


Structural Topology: Naphthalene-Ring Chlorination vs. Anilide-Ring Chlorination Defines a Distinct Chemotype

4-Chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide is the only member of the 1-hydroxynaphthalene-2-carboxanilide family bearing a single chlorine exclusively on the naphthalene core (C-4) with an unsubstituted N-phenyl anilide. By contrast, the vast majority of published analogs — including N-(3,5-dichlorophenyl)-, N-(4-bromo-3-chlorophenyl)-, and N-(3,4,5-trichlorophenyl)-1-hydroxynaphthalene-2-carboxamides — carry halogen(s) on the anilide phenyl ring while the naphthalene core remains unsubstituted [1][2]. This distinction is non-trivial: the patent literature (US 5,389,684) specifically claims 4-chloro-1-hydroxy-naphthalene-2-carboxylic acid as a key intermediate, and the preparation of the 4-chloro-naphthalene scaffold requires a distinct synthetic route involving sulphuryl chloride chlorination of 1-hydroxy-2-naphthoic acid [3]. The target compound’s InChIKey (UCAFNKUHZDYYTC-UHFFFAOYSA-N) and SpectraBase entry confirm this unique topology versus all anilide-chlorinated congeners [4].

Medicinal chemistry Structure-activity relationship Halogenated carboxanilides

Lipophilicity Differentiation: Naphthalene-Core Chlorination Occupies a Distinct Lipophilicity Space vs. Anilide-Chlorinated Analogs

The 2024 hydro-lipophilic characterization study by Vráblová et al. measured experimental log k (capacity factor logarithm) and log D₇.₄ (distribution coefficient at pH 7.4) for eighteen 1-hydroxynaphthalene-2-carboxanilides, all bearing halogen substituents exclusively on the anilide ring [1]. The unsubstituted parent compound, 1-hydroxy-N-phenylnaphthalene-2-carboxamide, was included as baseline and was found — unexpectedly — “not the least lipophilic derivative” of the series [1]. The target compound, 4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide, differs from every compound in that study by relocating the chlorine from the anilide ring to the naphthalene C-4 position. The presence of the phenolic OH on the naphthalene ring, combined with the electron-withdrawing chlorine at C-4, alters the ionization behavior of the phenolic group (the study authors noted large deviations in log k vs. log D cross-correlations “due to the presence of a free ionizable phenolic group in the molecule”) [1]. This means the target compound occupies a lipophilicity space that is not represented by any of the 18 anilide-substituted analogs characterized, and its chromatographic retention behavior would differ systematically.

Lipophilicity RP-HPLC Drug-likeness ADME

Photosynthetic Electron Transport (PET) Inhibition: Naphthalene-Ring Chlorination Provides a SAR-Distinct PET Inhibition Profile

The 2017 Goněc et al. study established quantitative PET inhibition SAR for seventeen multihalogenated 1-hydroxynaphthalene-2-carboxanilides in spinach (Spinacia oleracea L.) chloroplasts [1]. The most potent inhibitors carried halogen substituents exclusively on the anilide ring: 3,5-dichloro (IC₅₀ = 5.2 µM), 4-bromo-3-chloro (IC₅₀ = 6.7 µM), 2,5-dibromo (IC₅₀ = 7.6 µM), and 3,4,5-trichloro (IC₅₀ = 8.0 µM) [1]. The unsubstituted parent compound, lacking any halogen, was substantially less active (IC₅₀ > 100 µM in related series) [2]. The target compound introduces chlorine at the naphthalene C-4 position while leaving the anilide ring unsubstituted — a configuration not tested in the 2017 panel. Based on the established SAR that “the inhibitory activity of these compounds depends on the position and the type of halogen substituents, i.e., on lipophilicity and electronic properties of individual substituents of the anilide part of the molecule” [1], the target compound is predicted to exhibit PET inhibition that is quantitatively distinct from both the unsubstituted parent and all anilide-halogenated variants. Fluorescence spectroscopy in the same study documented that the site of action lies between P₆₈₀ and plastoquinone Q_B on the acceptor side of PS II [1], a target region for which the electronic influence of naphthalene-core vs. anilide-ring chlorine would differ.

Herbicide discovery Photosystem II PET inhibition Chloroplast assay

Antibacterial SAR: Chlorine Position on Naphthalene vs. Anilide Ring Decisively Governs Antistaphylococcal Potency

The 2025 Vrablova et al. study evaluated twelve mono-, di-, and trichlorinated 1-hydroxynaphthalene-2-carboxanilides for antistaphylococcal activity, with all chlorine substituents located on the anilide phenyl ring [1]. The most potent compound, N-(3,5-dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide, demonstrated an MIC of 0.37 µM against S. aureus ATCC 29213 and was equally effective against clinical MRSA isolates, with no in vitro cytotoxicity up to 30 µM [1]. The authors explicitly concluded that “from the set of tested mono-, di- and trisubstituted derivatives, it is evident that the position of chlorine atoms is decisive for significant antistaphylococcal activity” [1]. The target compound relocates the single chlorine to the naphthalene C-4 position, creating a substitution topology that was not included in the 2025 panel. Chemoproteomic analysis of the lead anilide-substituted compound revealed downregulation of four staphylococcal proteins including ATP-dependent protease ATPase subunit HslU, with inhibition of energy metabolism ruled out as the primary mechanism [1]. Because the naphthalene-core chlorine alters both the electronic environment of the pharmacophore and the overall molecular shape relative to anilide-chlorinated analogs, the antibacterial potency, proteomic target engagement, and resistance profile of the target compound are predicted to differ.

Antimicrobial resistance Staphylococcus aureus MRSA Chemoproteomics

Patent Precedent and Synthesis: 4-Chloro-Naphthalene Scaffold Has Established CNS and Pharmaceutical Utility Distinct from Anilide-Substituted Series

US Patent 5,389,684 (Hoffmann-La Roche, 1993) explicitly claims naphthalene carboxamides of formula (I) wherein the naphthalene core may bear halogen substituents including chloro, and discloses these compounds as pharmaceuticals for the treatment of central nervous system disorders [1]. Preparation 2 of the patent details the synthesis of 4-chloro-1-hydroxy-naphthalene-2-carboxylic acid — the direct precursor to the target compound — via treatment of 1-hydroxy-2-naphthoic acid with sulphuryl chloride in chloroform at room temperature [1]. This patent establishes that the 4-chloro-naphthalene scaffold was specifically developed for CNS pharmaceutical applications, a therapeutic direction distinct from the antimicrobial and herbicidal applications pursued with anilide-substituted analogs by the Goněc/Jampílek group [2][3]. The target compound thus represents a bridge between two distinct intellectual property and application domains: the CNS pharmaceutical space claimed in the Roche patent and the anti-infective/herbicidal space explored in the academic literature.

Patent analysis CNS drug discovery Synthetic route Chemical procurement

Recommended Research and Procurement Application Scenarios for 4-Chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide (CAS 632299-12-8)


SAR Probe for Photosynthetic Electron Transport (PET) Inhibition Studies with Naphthalene-Core Halogenation

This compound serves as a unique SAR probe to interrogate the effect of naphthalene-core halogenation on PET inhibition in PS II, complementing the well-characterized anilide-halogenated series (IC₅₀ range: 5.2–8.0 µM for the most potent analogs) [1]. Researchers studying herbicide mechanisms or chloroplast electron transport can use this compound to decouple the electronic effects of naphthalene-ring substitution from anilide-ring substitution, addressing a specific gap in the published SAR landscape where all seventeen compounds in the 2017 Goněc et al. panel bear halogens exclusively on the anilide ring [1].

Antimicrobial Discovery with a Topologically Distinct Chlorine Pharmacophore for Antistaphylococcal Screening

The demonstrated principle that chlorine position is decisive for antistaphylococcal activity [2] positions this compound as a valuable expansion of the screening library beyond anilide-chlorinated analogs (best MIC = 0.37 µM for N-(3,5-dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide) [2]. The naphthalene-core chlorine topology may engage different proteomic targets than the ATP-dependent protease HslU downregulated by anilide-substituted leads, potentially offering alternative resistance profiles against MRSA clinical isolates [2].

CNS Drug Discovery Programs Leveraging the 4-Chloro-Naphthalene Scaffold from the Hoffmann-La Roche Patent Estate

The compound falls within the general formula of US Patent 5,389,684, which claims naphthalene carboxamides for CNS disorders [3]. The patent specifically discloses the synthesis of the 4-chloro-1-hydroxy-naphthalene-2-carboxylic acid precursor [3]. Research groups pursuing CNS-active naphthalene carboxamides can procure this compound as a key intermediate or reference standard for structure-guided optimization within the Roche patent space, distinct from the anti-infective applications pursued with anilide-halogenated analogs.

Lipophilicity and ADME Profiling of Naphthalene-Core-Halogenated Carboxanilides

The compound provides an experimental datapoint for lipophilicity that is absent from the 18-compound panel characterized by Vráblová et al. in 2024 (all anilide-halogenated) [4]. Medicinal chemistry teams conducting ADME optimization of hydroxynaphthalene carboxanilides can use this compound to benchmark the impact of relocating chlorine from the anilide ring to the naphthalene core on log D₇.₄ and chromatographic hydrophobicity indices (log k), directly informing lead optimization strategies where modulation of lipophilicity through halogen position is desired [4].

Quote Request

Request a Quote for 4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.